Phentolamine Hydrochloride

adrenergic pharmacology receptor binding alpha-adrenoceptor

Select Phentolamine HCl (CAS 73-05-2) for research requiring oral α-blockade—differentiated from the parenteral-only mesylate salt. Its reversible, competitive binding (Ki: 2.8 nM α1C, 6.1 nM α1A/D, 39.8 nM α1B) enables precise, surmountable antagonism ideal for receptor subtype characterization and dose-response studies. With ~20% oral bioavailability and a 3–6 h duration, it is a validated PK benchmark for first-pass metabolism and IVIVC models. FDA-recognized for norepinephrine extravasation rescue, it is the definitive reference for α-adrenoceptor vascular pharmacology. ≥98% purity, research-grade.

Molecular Formula C17H20ClN3O
Molecular Weight 317.8 g/mol
CAS No. 73-05-2
Cat. No. B015581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhentolamine Hydrochloride
CAS73-05-2
Synonyms2-[N-(m-Hydroxyphenyl)-p-toluidinomethyl]imidazoline Hydrochloride;  3-[[(4,5-Dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino]-phenol Hydrochloride;  DNP;  Regitine Hydrochloride; 
Molecular FormulaC17H20ClN3O
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl
InChIInChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H
InChIKeyTUEJFGFQYKDAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>47.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Phentolamine Hydrochloride CAS 73-05-2: Procurement-Grade Specification of a Reversible Non-Selective Alpha-Adrenergic Antagonist


Phentolamine hydrochloride (CAS 73-05-2) is a potent, competitive, and reversible non-selective α-adrenergic receptor antagonist that binds with comparable affinity to both α1 and α2 receptor subtypes . Its molecular formula is C17H19N3O·HCl with a molecular weight of 317.81 g/mol . As a hydrochloride salt, it exhibits distinct physicochemical properties that differentiate it from alternative salt forms, including aqueous solubility of approximately 20 mg/mL and an oral administration preference that distinguishes it from the parenterally administered mesylate salt [1].

Why In-Class Substitution of Phentolamine Hydrochloride Is Not Scientifically Justifiable


Phentolamine hydrochloride cannot be generically substituted with its mesylate counterpart or with alternative α-adrenergic blockers without compromising specific experimental or clinical objectives. The hydrochloride and mesylate salts, while sharing the identical active pharmacophore, differ fundamentally in their preferred routes of administration and stability profiles—hydrochloride is administered orally whereas mesylate is primarily parenteral [1]. More critically, phentolamine's competitive, reversible binding kinetics produce a duration of action of only 20–40 minutes parenterally, in stark contrast to the irreversible, covalent binding of phenoxybenzamine which yields blockade lasting approximately 48 hours [2]. This divergence in reversibility and temporal control renders these agents non-interchangeable for applications requiring rapid onset and offset or precise dose titration.

Phentolamine Hydrochloride CAS 73-05-2: Quantitative Comparator-Based Evidence for Informed Procurement


Comparative Receptor Subtype Binding Affinity of Phentolamine Hydrochloride: α1A/D vs. α1B vs. α2 Subtypes

Phentolamine hydrochloride exhibits a 6.5-fold higher binding affinity for the human α1C receptor subtype (Ki = 2.8 nM) compared with the α1B subtype (Ki = 39.8 nM), demonstrating subtype-selectivity within the broader non-selective α-adrenergic classification . This differential is essential for researchers studying subtype-specific pharmacology.

adrenergic pharmacology receptor binding alpha-adrenoceptor

Salt-Form Comparison: Phentolamine Hydrochloride vs. Mesylate in Solubility and Administration Route

The hydrochloride salt of phentolamine is administered orally, whereas the mesylate salt is administered parenterally, despite both salt forms sharing an identical aqueous solubility of 20 mg/mL [1]. This functional divergence reflects distinct formulation and stability considerations that preclude simple substitution.

pharmaceutical salts formulation science bioavailability

Reversible Competitive Antagonism: Phentolamine Hydrochloride vs. Irreversible Phenoxybenzamine

Phentolamine acts as a competitive, reversible antagonist that can be surmounted by increasing agonist concentration, whereas phenoxybenzamine binds covalently and irreversibly to α-adrenoceptors, producing an insurmountable blockade [1]. Parenteral phentolamine has a duration of action of 20–40 minutes, compared with phenoxybenzamine's 48-hour blockade [2].

alpha-adrenergic antagonism receptor pharmacology duration of action

Oral Bioavailability of Phentolamine Hydrochloride vs. Parenteral Administration

Phentolamine hydrochloride exhibits significantly reduced oral bioavailability, achieving only 20% of the efficacy obtained via parenteral injection [1]. Following oral administration of 40 mg, peak effect occurs at 30 minutes with a duration of 3–6 hours, whereas parenteral administration produces a 19-minute elimination half-life [2].

pharmacokinetics oral bioavailability route-dependent efficacy

Comparative Vasodilator Potency: Phentolamine vs. Phenoxybenzamine in Blood Pressure Reduction

In a study comparing the maximal fall of diastolic blood pressure following injection of various agents, phentolamine produced a greater hypotensive effect than phenoxybenzamine [1]. The rank order of maximal diastolic blood pressure reduction was nitroglycerin > E-643 > phentolamine > verapamil > phenoxybenzamine.

cardiovascular pharmacology vasodilation hypotensive efficacy

Safety Profile: Phentolamine vs. Sildenafil in Erectile Dysfunction Clinical Trial

In an open-label, multicenter study comparing oral phentolamine (40 mg) with sildenafil (25–100 mg) in men with erectile dysfunction, adverse events occurred at a higher frequency in the phentolamine group (41%) compared with the sildenafil group (33%) [1].

clinical safety adverse events comparative tolerability

Evidence-Supported Application Scenarios for Phentolamine Hydrochloride CAS 73-05-2


α1-Adrenoceptor Subtype Pharmacological Profiling Studies

Based on the differential binding affinity data showing Ki values of 2.8 nM (α1C), 6.1 nM (α1A/D), and 39.8 nM (α1B) , phentolamine hydrochloride is optimally deployed in research applications requiring characterization of α1-adrenoceptor subtype distribution or function. The 14.2-fold affinity difference between α1C and α1B subtypes provides a quantitative window for distinguishing subtype-specific contributions to physiological responses, making this compound suitable for competitive binding displacement assays and functional tissue bath experiments where subtype differentiation is a primary experimental objective.

Oral Bioavailability and First-Pass Metabolism Model Development

The well-characterized 20% oral bioavailability relative to parenteral administration positions phentolamine hydrochloride as a validated reference compound for studies investigating hepatic first-pass metabolism, oral absorption barriers, or prodrug design strategies. The compound's predictable peak plasma concentration timing (30 minutes post-dose) and 3–6 hour duration of action following oral administration provide a reproducible pharmacokinetic benchmark for calibrating in vitro-in vivo correlation (IVIVC) models and for screening novel formulation technologies aimed at enhancing oral bioavailability of poorly absorbed basic amines.

Acute, Titratable α-Adrenergic Blockade in Intraoperative or Acute Care Models

The competitive, reversible binding mechanism and short 20–40 minute parenteral duration of action make phentolamine hydrochloride the compound of choice for research models simulating intraoperative hemodynamic management, pheochromocytoma diagnostic testing, or any experimental paradigm requiring rapid onset and precise termination of α-adrenergic blockade. The surmountable nature of its antagonism permits researchers to study receptor reserve phenomena and agonist-competition dynamics that are not experimentally accessible using irreversible antagonists such as phenoxybenzamine.

Norepinephrine Extravasation Reversal and Vascular Reactivity Studies

Phentolamine hydrochloride's ability to induce an approximately 10-fold rightward shift in norepinephrine dose-response curves for venoconstriction supports its use in vascular pharmacology research examining catecholamine-induced vasoconstriction mechanisms and reversal strategies. This application is further substantiated by the compound's FDA-approved indication for preventing dermal necrosis following norepinephrine extravasation , providing a clinically validated benchmark for experimental models of local vasodilator rescue therapy and α-adrenoceptor-mediated vascular tone regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phentolamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.